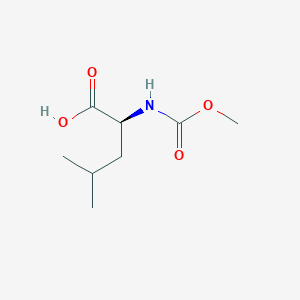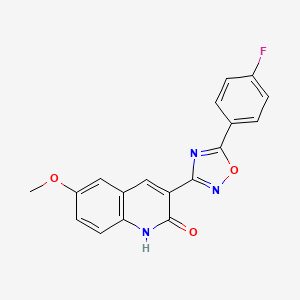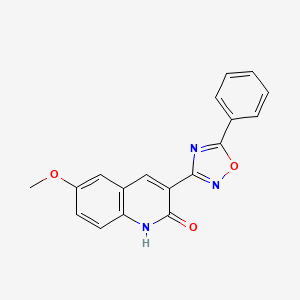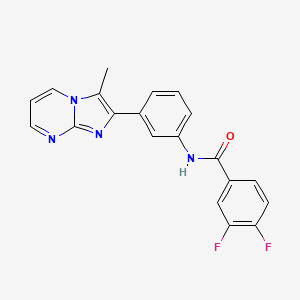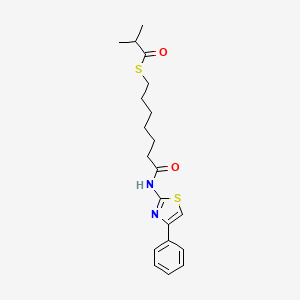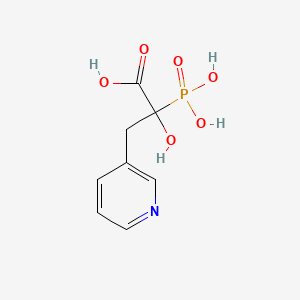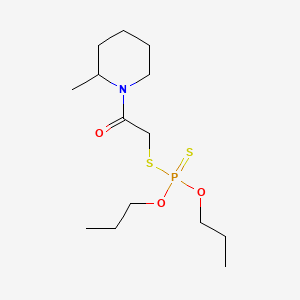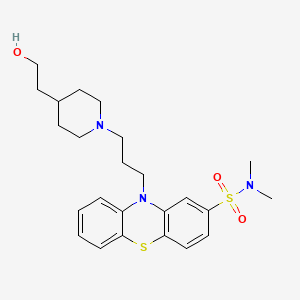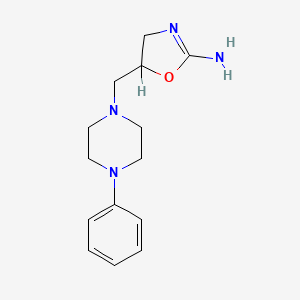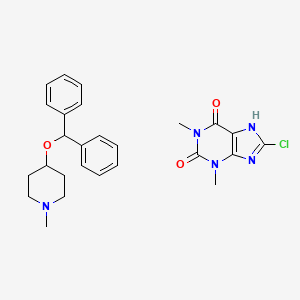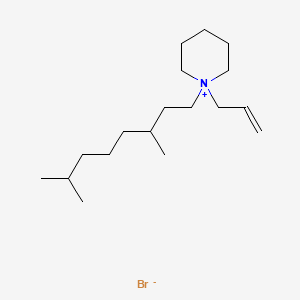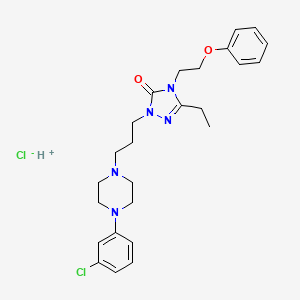
Nefazodonhydrochlorid
Übersicht
Beschreibung
Nefazodone hydrochloride is a phenylpiperazine compound that is primarily used as an atypical antidepressant. It was introduced for medical use in 1994 and is known for its combined actions as a serotonin antagonist and reuptake inhibitor. Nefazodone hydrochloride is used in the treatment of major depressive disorder and other psychiatric conditions .
Wissenschaftliche Forschungsanwendungen
Nefazodonhydrochlorid hat eine breite Palette an Anwendungen in der wissenschaftlichen Forschung:
- Chemie: Es wird als Referenzverbindung in der Untersuchung von Serotoninrezeptor-Antagonisten verwendet.
- Biologie: Es wird verwendet, um die Auswirkungen der Serotonin-Wiederaufnahmehemmung auf die neuronale Aktivität zu untersuchen.
- Medizin: Es wird hauptsächlich zur Behandlung von Major Depression und Angstzuständen eingesetzt.
- Industrie: Es wird in der pharmazeutischen Industrie zur Entwicklung von Antidepressiva verwendet .
5. Wirkmechanismus
This compound übt seine Wirkungen aus, indem es als Antagonist an Typ-2-Serotonin-(5-HT2)-postsynaptischen Rezeptoren wirkt und die Wiederaufnahme von Serotonin (5-HT) hemmt. Dieser duale Mechanismus verstärkt die Serotoninübertragung und lindert depressive Symptome. Darüber hinaus hemmt es schwach die Wiederaufnahme von Noradrenalin .
Ähnliche Verbindungen:
- Trazodon: Sowohl Nefazodon als auch Trazodon sind Phenylpiperazinverbindungen, die als Antidepressiva eingesetzt werden. Nefazodon hat einen unterschiedlichen Wirkmechanismus und ein anderes Nebenwirkungsprofil.
- Selektive Serotonin-Wiederaufnahmehemmer (SSRIs): Verbindungen wie Fluoxetin, Paroxetin und Sertralin sind SSRIs, die hauptsächlich die Serotonin-Wiederaufnahme hemmen, ohne signifikante Rezeptor-Antagonisierung .
Einzigartigkeit: this compound ist einzigartig aufgrund seiner kombinierten Wirkung als Serotonin-Antagonist und -Wiederaufnahmehemmer, was es von anderen Antidepressiva unterscheidet, die typischerweise einen einzigen Wirkmechanismus haben. Dieser duale Mechanismus trägt zu seiner Wirksamkeit bei der Behandlung von Depressionen mit weniger Nebenwirkungen im Zusammenhang mit der Serotonin-Wiederaufnahmehemmung bei .
Wirkmechanismus
Target of Action
Nefazodone hydrochloride primarily targets the serotonin (5-HT) receptors and the norepinephrine reuptake system . It potently and selectively blocks postsynaptic serotonin (5-HT) 5-HT2A receptors and moderately inhibits serotonin and noradrenaline (norepinephrine) reuptake .
Mode of Action
Nefazodone acts as an antagonist at type 2 serotonin (5-HT2) post-synaptic receptors and, like fluoxetine-type antidepressants, inhibits pre-synaptic serotonin (5-HT) reuptake . This dual action enhances serotonin synaptic transmission, which may further enhance 5-HT1A-mediated transmission . In addition, nefazodone weakly inhibits the reuptake of norepinephrine .
Biochemical Pathways
Nefazodone’s action on the serotonergic system leads to increased amounts of serotonin in the synaptic cleft, enhancing the transmission of serotonin signals . It also weakly inhibits the reuptake of norepinephrine, thereby increasing norepinephrine levels . Nefazodone has also been found to activate the MAPK signaling pathway, as indicated by increased phosphorylation of JNK, ERK1/2, and p38 .
Pharmacokinetics
Nefazodone is completely and rapidly absorbed after oral administration with a peak plasma concentration observed within 2 hours of administration . It undergoes significant first-pass metabolism, resulting in an oral bioavailability of approximately 20% . Steady-state plasma concentrations of nefazodone are attained within 4 to 5 days of the commencement of administration . Nefazodone is metabolized by and inhibits CYP3A4 .
Result of Action
The molecular and cellular effects of nefazodone’s action result in its antidepressant effects . It is used to treat major depression and has been found to be an effective antidepressant drug with minimal cardiovascular action and significantly fewer side effects than imipramine . It has been associated with a small possibility of hepatic (liver) injury .
Action Environment
The action, efficacy, and stability of nefazodone can be influenced by various environmental factors. For instance, nefazodone plasma concentrations are increased in severe hepatic impairment and in the elderly, especially in elderly females . Therefore, lower doses of nefazodone may be necessary in these groups . Furthermore, nefazodone is an inhibitor of the hepatic P-450 isoenzyme CYP3A4, which may increase concentrations of drugs metabolized by this isoenzyme .
Biochemische Analyse
Biochemical Properties
Nefazodone hydrochloride interacts with several enzymes, proteins, and other biomolecules. It acts as an antagonist at type 2 serotonin (5-HT2) post-synaptic receptors and, like fluoxetine-type antidepressants, inhibits pre-synaptic serotonin (5-HT) reuptake . This dual action on the serotonergic system is a key aspect of its biochemical role .
Cellular Effects
Nefazodone hydrochloride has various effects on cells and cellular processes. It influences cell function by modulating serotonin levels, which can impact cell signaling pathways, gene expression, and cellular metabolism . The specific cellular effects of Nefazodone hydrochloride can vary depending on the cell type and the physiological context.
Molecular Mechanism
The molecular mechanism of action of Nefazodone hydrochloride involves binding interactions with biomolecules and changes in gene expression. It acts as an antagonist at type 2 serotonin (5-HT2) post-synaptic receptors and inhibits pre-synaptic serotonin (5-HT) reuptake . This dual action can lead to changes in the levels of serotonin available for binding to receptors, thereby influencing cellular responses .
Metabolic Pathways
Nefazodone hydrochloride is involved in several metabolic pathways. It is extensively metabolized in the liver, primarily by the CYP3A4 enzyme . The drug has at least four active metabolites, which include hydroxynefazodone, para-hydroxynefazodone, triazoledione, and meta-chlorophenylpiperazine .
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen: Die Herstellung von Nefazodonhydrochlorid beinhaltet die direkte Umwandlung von Semicarbaziddihydrochlorid in this compound. Dieser Prozess beinhaltet die Reaktion von Semicarbaziddihydrochlorid mit Triethylorthopropionat in Gegenwart von Trimethylsilylchlorid und Salzsäure .
Industrielle Produktionsmethoden:
- Semicarbaziddihydrochlorid wird zu Methanol und Salzsäure in Isopropanol gegeben.
- Das Gemisch wird etwa 2,5 bis 3,0 Stunden unter Rückfluss erhitzt und dann auf Raumtemperatur abgekühlt.
- Das Reaktionsgemisch wird filtriert, der Feststoff mit Methanol gewaschen und unter Vakuum getrocknet, um Semicarbaziddihydrochlorid zu erhalten.
- Trimethylsilylchlorid wird zu einer Suspension von Semicarbaziddihydrochlorid in Ethanol gegeben, gefolgt von Triethylorthopropionat, und 14-16 Stunden gerührt.
- Salzsäure in Isopropanol wird zum Reaktionsgemisch gegeben und 6-8 Stunden gerührt.
- Das Reaktionsgemisch wird filtriert und das Produkt mit einem Gemisch aus Heptan und Ethanol gewaschen, um rohes this compound zu erhalten .
Analyse Chemischer Reaktionen
Arten von Reaktionen: Nefazodonhydrochlorid unterliegt verschiedenen chemischen Reaktionen, darunter:
Oxidation: Es kann zu Hydroxynefazodon oxidiert werden.
Reduktion: Reduktionsreaktionen können zur Bildung von Triazoldion führen.
Substitution: Substitutionsreaktionen können am Phenylring auftreten
Häufige Reagenzien und Bedingungen:
Oxidation: Häufige Oxidationsmittel umfassen Wasserstoffperoxid und Kaliumpermanganat.
Reduktion: Reduktionsmittel wie Lithiumaluminiumhydrid können verwendet werden.
Substitution: Halogenierungsreagenzien wie Chlor können für Substitutionsreaktionen verwendet werden
Hauptprodukte:
- Hydroxynefazodon
- Triazoldion
- meta-Chlorphenylpiperazin (mCPP)
Vergleich Mit ähnlichen Verbindungen
- Trazodone: Both nefazodone and trazodone are phenylpiperazine compounds used as antidepressants. nefazodone has a distinct mechanism of action and a different side effect profile.
- Selective Serotonin Reuptake Inhibitors (SSRIs): Compounds like fluoxetine, paroxetine, and sertraline are SSRIs that primarily inhibit serotonin reuptake without significant receptor antagonism .
Uniqueness: Nefazodone hydrochloride is unique due to its combined action as a serotonin antagonist and reuptake inhibitor, which differentiates it from other antidepressants that typically have a single mode of action. This dual mechanism contributes to its efficacy in treating depression with fewer side effects related to serotonin reuptake inhibition .
Eigenschaften
IUPAC Name |
2-[3-[4-(3-chlorophenyl)piperazin-1-yl]propyl]-5-ethyl-4-(2-phenoxyethyl)-1,2,4-triazol-3-one;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H32ClN5O2.ClH/c1-2-24-27-31(25(32)30(24)18-19-33-23-10-4-3-5-11-23)13-7-12-28-14-16-29(17-15-28)22-9-6-8-21(26)20-22;/h3-6,8-11,20H,2,7,12-19H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DYCKFEBIOUQECE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NN(C(=O)N1CCOC2=CC=CC=C2)CCCN3CCN(CC3)C4=CC(=CC=C4)Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H33Cl2N5O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
83366-66-9 (Parent) | |
| Record name | Nefazodone hydrochloride [USAN:USP] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0082752996 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID8046088 | |
| Record name | Nefazodone hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8046088 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
506.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
82752-99-6 | |
| Record name | Nefazodone hydrochloride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=82752-99-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Nefazodone hydrochloride [USAN:USP] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0082752996 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Nefazodone hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8046088 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-[3-[4-(3-chlorophenyl)piperazin-1-yl]propyl]-5-ethyl-4-(2-phenoxyethyl)-1,2,4-triazol-3-one hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | NEFAZODONE HYDROCHLORIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/27X63J94GR | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


